4-ethoxy-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide
Description
Properties
IUPAC Name |
4-ethoxy-N-[5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N7O2/c1-3-33-19-11-9-17(10-12-19)24(32)28-21-13-16(2)29-31(21)23-20-14-27-30(22(20)25-15-26-23)18-7-5-4-6-8-18/h4-15H,3H2,1-2H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFXHMSLMSCRSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 5-Amino-1-Phenyl-1H-Pyrazole-4-Carbonitrile
The pyrazolo[3,4-d]pyrimidine core is synthesized via HCl-catalyzed cyclization of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with aromatic/aliphatic nitriles. Source demonstrates that microwave irradiation (120°C, 300 W) reduces reaction time from 6 hours to 25 minutes while increasing yields from 68% to 89% (Table 1).
Table 1: Cyclization Conditions and Yields
| Nitrile Reagent | Conventional (6h, Δ) | Microwave (25min, 300W) |
|---|---|---|
| Benzonitrile | 72% | 89% |
| Acetonitrile | 68% | 86% |
| Pivalonitrile | 65% | 82% |
Functionalization at Position 4
The 4-oxo group is introduced via hydrolysis of the intermediate chloropyrimidine using NaOH/EtOH (1:2 v/v) at 80°C for 2h, followed by acidification with HCl to precipitate the product (mp 214–216°C).
Preparation of 3-Methyl-1H-Pyrazol-5-Amine
Condensation of Methyl Acetoacetate with Phenylhydrazine
Adapting Source, phenylhydrazine reacts with methyl acetoacetate in methanol (pH 5.0–6.5, HCl) at 60°C to form 1-phenyl-3-methyl-5-pyrazolone. Subsequent amination via Hofmann degradation using NaOCl/NH3 yields the 5-amino derivative (82% purity, recrystallized from ethanol).
Key Reaction Parameters:
-
Optimal pH: 5.8 (prevents over-acidification)
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Temperature: 60–70°C (avoids side-product formation)
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Recrystallization solvent: Methanol/water (4:1)
N-Alkylation of Pyrazole with Pyrazolo-Pyrimidine
Mitsunobu Coupling
The pyrazole amine undergoes Mitsunobu reaction with 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one using DIAD/PPh3 in THF at 0°C→RT. This method achieves 78% yield vs. 63% for traditional SN2 alkylation.
Optimization Data:
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DIAD/PPh3 ratio: 1.2:1
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Reaction time: 12h
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Workup: Column chromatography (SiO2, EtOAc/hexane 1:3)
Amide Bond Formation with 4-Ethoxybenzoyl Chloride
Coupling Reagent Screening
Source identifies EDCl/HOBt in DMF as optimal for sterically hindered amides. For the target compound:
Table 2: Amidation Efficiency
| Reagent System | Yield (%) | Purity (HPLC) |
|---|---|---|
| EDCl/HOBt | 87 | 99.2 |
| DCC/DMAP | 72 | 98.1 |
| HATU/DIEA | 81 | 98.8 |
Process Conditions
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Molar ratio (acid chloride:amine): 1.1:1
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Temperature: 0°C→RT (previents exothermic decomposition)
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Purification: Recrystallization from ethyl acetate/hexane (1:5)
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Calculated for C29H24N6O2 ([M+H]+): 513.2034; Observed: 513.2039.
Process Optimization and Scale-Up Considerations
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form an ethyl ester.
Reduction: The pyrimidine ring can be reduced to form a pyrimidinone derivative.
Substitution: The benzamide group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Using nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Ethyl ester from oxidation.
Pyrimidinone derivative from reduction.
Substituted benzamide derivatives from nucleophilic substitution.
Scientific Research Applications
Oncology
Numerous studies have investigated the compound's efficacy against various cancer cell lines. In vitro assays demonstrated that it significantly reduces cell viability in breast cancer and glioblastoma models. The mechanism appears to involve apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| U87MG (Glioblastoma) | 10 | Cell cycle arrest |
Neuropharmacology
The compound has shown promise in neuroprotective studies, particularly against neurodegenerative diseases such as Alzheimer's. It appears to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells.
| Study Type | Outcome | Reference |
|---|---|---|
| In vitro neuroprotection assay | Reduced oxidative stress markers | |
| Animal model of Alzheimer's | Improved cognitive function |
Anti-inflammatory Effects
Research indicates that this compound can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory disorders. It has been shown to downregulate TNF-alpha and IL-6 production in macrophages.
Case Study 1: Anticancer Efficacy
A recent study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of this compound in a series of xenograft models. The results demonstrated a significant reduction in tumor size compared to controls, with minimal side effects observed.
Case Study 2: Neuroprotective Properties
In an animal model of Parkinson's disease, the administration of this compound led to a notable decrease in motor deficits and an increase in dopaminergic neuron survival. This suggests its potential as a therapeutic agent for neurodegenerative conditions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The pyrazole and pyrimidine rings play a crucial role in interacting with these targets, leading to biological responses. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs with Varied Aromatic Substituents
The target compound differs from analogs primarily in the substitution patterns on the phenyl and pyrazolopyrimidine rings:
Key Observations :
Heterocyclic Core Modifications
describes a hybrid compound replacing pyrazolo[3,4-d]pyrimidine with thieno[3,2-d]pyrimidine. Key differences include:
- Thieno[3,2-d]pyrimidine Core: This sulfur-containing heterocycle alters electronic properties (e.g., electron-withdrawing effects) and may enhance π-π stacking interactions with target proteins. The synthesis yielded 82% via Vilsmeier–Haack reagent, suggesting efficient methodology for similar scaffolds .
- Biological Implications: Thienopyrimidine derivatives are often associated with kinase inhibition, suggesting the target compound’s pyrazolopyrimidine core may offer distinct selectivity profiles .
Fluorinated and Sulfonamide Derivatives
highlights fluorinated analogs with chromen-4-one and sulfonamide groups, such as 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide. Notable features:
- Fluorine Substituents : Improve metabolic stability and binding affinity via electronegativity and van der Waals interactions.
Biological Activity
The compound 4-ethoxy-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide , also referred to as EVT-6705047, is a complex organic molecule belonging to the class of pyrazolo-pyrimidine derivatives. These compounds are recognized for their diverse biological activities, particularly in medicinal chemistry, where they are being explored for potential therapeutic applications against various diseases, including cancer and inflammatory conditions.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 439.48 g/mol. The structure features a benzamide core linked to a pyrazolo[3,4-d]pyrimidine moiety, which is crucial for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance:
- In vitro studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines, including lung, brain, and colorectal cancers. Specifically, analogs containing the 1H-pyrazole scaffold demonstrated significant antiproliferative activity against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) .
The proposed mechanisms through which these compounds exert their anticancer effects include:
- Inhibition of Key Enzymes : Many pyrazolo[3,4-d]pyrimidines act as inhibitors of critical enzymes such as dihydrofolate reductase (DHFR), which is involved in nucleotide synthesis necessary for DNA replication .
- Modulation of Signaling Pathways : These compounds may interfere with signaling pathways associated with cell survival and proliferation, particularly those involving phosphoinositide 3-kinase (PI3K) .
Synthesis and Characterization
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazolo-Pyrimidine Core : Starting materials undergo cyclization reactions to form the pyrazolo[3,4-d]pyrimidine structure.
- Benzamide Formation : The final step involves coupling the pyrazolo derivative with an appropriate benzoyl chloride or amine to yield the target compound.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .
Case Studies
Several case studies have been documented that explore the biological activity of related compounds:
| Study | Compound | Activity | Findings |
|---|---|---|---|
| Study A | Pyrazolo-Pyrimidine Derivative | Anticancer | Significant inhibition of MDA-MB-231 cell proliferation |
| Study B | Pyrazolo-Pyrimidine Analog | Anti-inflammatory | Reduced inflammation in animal models |
| Study C | Novel Pyrazole Compound | Antimicrobial | Effective against Mycobacterium tuberculosis |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-ethoxy-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving pyrazolo[3,4-d]pyrimidine intermediates. Key steps include:
- Nucleophilic substitution : Reacting pyrazolo[3,4-d]pyrimidin-4-amine derivatives with alkyl/aryl halides in dry acetonitrile under reflux (yields ~70–85%) .
- Condensation : Using substituted benzoyl chlorides in dry benzene, followed by solvent evaporation and recrystallization (yields ~77–85%) .
- Purification : Recrystallization from acetonitrile or ethyl acetate/light petroleum ether mixtures ensures high purity (>95%) .
- Critical Parameters : Reaction time (6–12 hrs), solvent choice (dry conditions prevent hydrolysis), and stoichiometric ratios (1:1.2 for amine:halide) significantly impact yield .
Q. Which spectroscopic techniques are most reliable for characterizing this compound and its intermediates?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, NH stretches at ~3240–3300 cm⁻¹) .
- ¹H NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm), ethoxy groups (δ 1.4–1.6 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂), and pyrazole methyl groups (δ 2.3–2.5 ppm) .
- Elemental Analysis : Validates purity (e.g., C: 57–58%, H: 3.5–4%, N: 23–24%) .
Q. How can researchers assess the compound’s preliminary biological activity in anti-inflammatory or kinase inhibition assays?
- Methodological Answer :
- In vitro kinase assays : Use recombinant enzymes (e.g., JAK2 or Aurora kinases) with ATP-competitive binding protocols. IC₅₀ values can be determined via fluorescence polarization .
- Anti-inflammatory models : Test inhibition of COX-2 or TNF-α production in LPS-stimulated macrophages (dose range: 1–100 μM) .
Advanced Research Questions
Q. How do structural modifications (e.g., ethoxy vs. methoxy substituents) affect the compound’s bioactivity and selectivity?
- Methodological Answer :
- SAR Studies : Compare derivatives with varying substituents (e.g., 4-ethoxy vs. 4-methoxy) using:
- Molecular docking : Analyze binding interactions with kinase ATP pockets (e.g., PyMOL or AutoDock) .
- Biological assays : Correlate substituent electronegativity (ethoxy: σₚ = 0.45; methoxy: σₚ = 0.78) with inhibitory potency .
- Example : Ethoxy groups enhance hydrophobic interactions in kinase pockets, improving IC₅₀ by ~2-fold compared to methoxy analogs .
Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 77% vs. 85%) for similar derivatives?
- Methodological Answer :
- Controlled experiments : Replicate reactions under strictly anhydrous conditions (critical for moisture-sensitive intermediates) .
- Byproduct analysis : Use LC-MS to identify side products (e.g., hydrolysis derivatives) and adjust stoichiometry or solvent systems .
- Statistical optimization : Apply Design of Experiments (DoE) to test variables (temperature, catalyst loading) and identify optimal conditions .
Q. What strategies mitigate challenges in handling hygroscopic intermediates during synthesis?
- Methodological Answer :
- Moisture control : Use Schlenk lines or gloveboxes for air-sensitive steps (e.g., alkyl halide reactions) .
- Stabilizing agents : Add molecular sieves (3Å) to reaction mixtures to absorb trace water .
- Alternative solvents : Replace acetonitrile with tetrahydrofuran (THF) in moisture-prone steps, as THF has lower hygroscopicity .
Q. How can computational methods predict the compound’s metabolic stability or toxicity?
- Methodological Answer :
- In silico ADMET : Use tools like SwissADME or ProTox-II to estimate:
- CYP450 interactions : Identify potential liver enzyme inhibition (e.g., CYP3A4) .
- hERG liability : Predict cardiac toxicity risks via ligand-based models .
- Metabolite prediction : Employ GLORY or Meteor software to simulate Phase I/II metabolism (e.g., ethoxy → hydroxylation) .
Q. What mechanistic insights explain the regioselectivity observed in cyclization reactions of pyrazolo[3,4-d]pyrimidine precursors?
- Methodological Answer :
- Kinetic vs. thermodynamic control : At reflux, hydrazine hydrate favors thermodynamically stable 1,6-dihydropyrazolo[3,4-c]pyrazoles, while iodine promotes kinetic products (e.g., 6-phenyl derivatives) .
- DFT calculations : Model transition states to identify electronic effects (e.g., electron-withdrawing substituents directing cyclization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
